molecular formula C14H13N3O B3019953 3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine CAS No. 502132-74-3

3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine

Cat. No.: B3019953
CAS No.: 502132-74-3
M. Wt: 239.278
InChI Key: MHPDQYCAIAIAKG-UHFFFAOYSA-N
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Description

3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine typically involves the reaction of 2-methoxynaphthalene with hydrazine derivatives under specific conditions. One common method includes the cyclization of 2-methoxynaphthalene with hydrazine hydrate in the presence of a catalyst, such as acetic acid, to form the pyrazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene or pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups on the naphthalene or pyrazole ring.

Scientific Research Applications

3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • 1-(5-bromo-2-hydroxyphenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-en-1-one
  • 3-(2-methoxynaphthalen-1-yl)propanal

Uniqueness

3-(2-methoxynaphthalen-1-yl)-1H-pyrazol-5-amine is unique due to its specific structural features, such as the methoxynaphthalene moiety and the pyrazole ring

Properties

IUPAC Name

5-(2-methoxynaphthalen-1-yl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-12-7-6-9-4-2-3-5-10(9)14(12)11-8-13(15)17-16-11/h2-8H,1H3,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPDQYCAIAIAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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